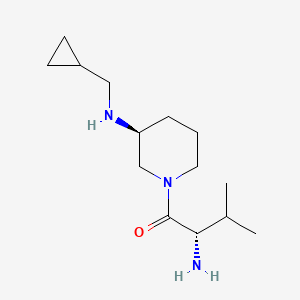
2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-ブロモ-1-オキソフタラジン-2(1H)-イル)アセトニトリルは、フタラジノン誘導体のクラスに属する化学化合物です。
2. 製法
合成経路と反応条件
2-(7-ブロモ-1-オキソフタラジン-2(1H)-イル)アセトニトリルの合成には、通常、フタラジノン誘導体の臭素化に続いて、アセトニトリル基を導入する手順が含まれます。反応条件には、N-ブロモスクシンイミド(NBS)などの臭素化剤と、ジクロロメタンなどの溶媒を使用することが含まれます。
工業的生産方法
このような化合物の工業的生産方法は、通常、大規模な臭素化とニトリル導入プロセスを伴い、品質と収率を安定させるために連続式反応器を使用します。
3. 化学反応解析
反応の種類
酸化: この化合物は酸化反応を起こし、様々な酸化誘導体が生成される可能性があります。
還元: 還元反応により、ニトリル基を第一アミンに変換することができます。
置換: 臭素原子は求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりフタラジノンオキシドが生成される場合があり、還元により第一アミンが生成される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile typically involves the bromination of phthalazinone derivatives followed by the introduction of an acetonitrile group. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce primary amines.
科学的研究の応用
化学
化学において、2-(7-ブロモ-1-オキソフタラジン-2(1H)-イル)アセトニトリルは、より複雑な分子の合成における中間体として使用することができます。
生物学
この化合物は、抗菌作用や抗がん作用などの生物活性を示す可能性があり、薬物開発の候補となっています。
医学
医薬化学では、フタラジノンの誘導体は、抗炎症作用や鎮痛作用など、その潜在的な治療効果について研究されています。
工業
工業分野では、このような化合物は、特殊化学品や材料の開発に使用することができます。
作用機序
2-(7-ブロモ-1-オキソフタラジン-2(1H)-イル)アセトニトリルの作用機序は、その特定の生物学的標的に依存します。通常、このような化合物は、酵素や受容体と相互作用してその活性を調節し、目的の治療効果をもたらす可能性があります。
類似化合物との比較
類似化合物
フタラジノン: 構造的特徴が類似した親化合物。
7-ブロモ-フタラジノン: 同様の性質を持つ臭素化誘導体。
アセトニトリル誘導体: 同様の反応性を示すニトリル基を持つ化合物。
独自性
2-(7-ブロモ-1-オキソフタラジン-2(1H)-イル)アセトニトリルは、臭素とニトリルの両方の官能基が存在するため、独特であり、それぞれ異なる化学的および生物学的特性を付与します。
特性
分子式 |
C10H6BrN3O |
|---|---|
分子量 |
264.08 g/mol |
IUPAC名 |
2-(7-bromo-1-oxophthalazin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-8-2-1-7-6-13-14(4-3-12)10(15)9(7)5-8/h1-2,5-6H,4H2 |
InChIキー |
NQIDVLKPFYJCBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)


![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)






![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)
![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)

